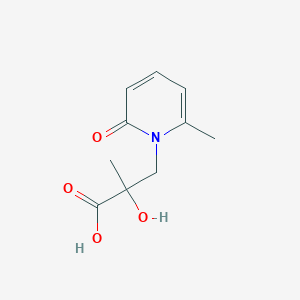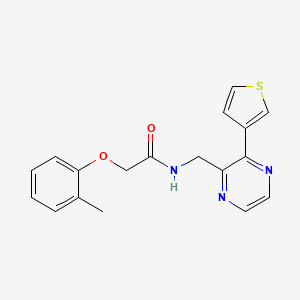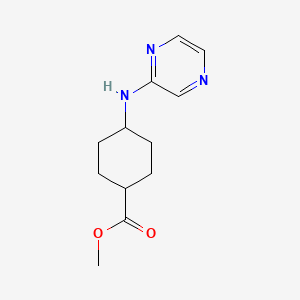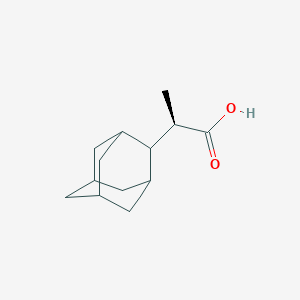![molecular formula C24H27N3O4 B2522088 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine CAS No. 1775506-31-4](/img/structure/B2522088.png)
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole and piperidine moieties. These structural features are common in compounds with central nervous system activity, analgesic properties, and potential for treating various disorders.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions that may include the formation of oxadiazole rings, as seen in the synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . These compounds were synthesized and characterized by various spectroscopic methods, indicating a structured approach to creating such complex molecules. Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and oxadiazole thiols before the final step .
Molecular Structure Analysis
The molecular structure of compounds with the 1,3,4-oxadiazole moiety has been studied using single-crystal X-ray diffraction, which provides detailed information about the conformation and crystal packing of these molecules . Computational density functional theory (DFT) calculations can also be used to predict reactive sites and the electrophilic or nucleophilic nature of the molecules .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be quite diverse. For instance, the synthesis of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives from 4-nitrophenyl-1-piperidinostyrene involves reactions with diazonium salts and active methylene compounds . These reactions highlight the versatility of piperidine derivatives in forming various heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their substituents. For example, the presence of a methoxy group can affect the lipophilicity and potential central nervous system penetration of these compounds . The oxadiazole ring is known for its contribution to the binding affinity to receptors such as 5-HT1A and 5-HT2 . The crystal structure studies provide insights into the intermolecular interactions that can influence the solubility and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Studies have explored the synthesis of compounds with structural similarities, demonstrating significant antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has shown good to moderate activities against various microorganisms, indicating the potential for these compounds in developing antimicrobial agents (Bektaş et al., 2007). Another research focused on the design, synthesis, and evaluation of azole derivatives, which displayed activity against tested microorganisms, highlighting the relevance of these compounds in antimicrobial research (Başoğlu et al., 2013).
Antioxidant Activity
The antioxidant potential of certain compounds within this chemical class has been investigated, revealing that these compounds exhibit radical scavenging activities. Specifically, a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened, showing that some compounds possess significant antioxidant activity, suggesting their utility in combating oxidative stress (Mallesha et al., 2014).
Receptor Binding Profiles
Research has also delved into the receptor binding profiles of compounds with similar structures, particularly focusing on their interactions with σ receptors in the brain. This has implications for understanding the mechanism of action of potential therapeutic agents, as well as their selectivity and efficacy in targeting specific receptors (Harada et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-3-7-21(8-4-17)30-16-23(28)27-13-11-18(12-14-27)15-22-25-24(26-31-22)19-5-9-20(29-2)10-6-19/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDDNOXGQBEEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)


![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)


![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)
